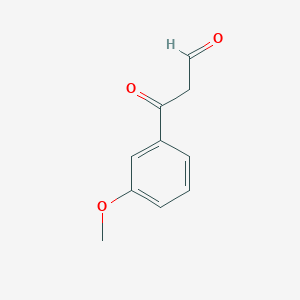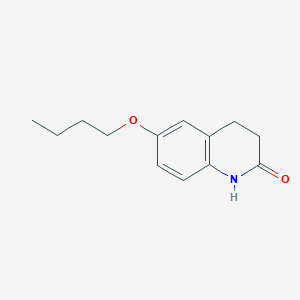![molecular formula C22H20Br2O2 B12530187 Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- CAS No. 683248-48-8](/img/structure/B12530187.png)
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- is an organic compound with a complex structure It is characterized by the presence of bromomethyl groups attached to a benzene ring through phenoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- typically involves the reaction of 1,2-dihydroxybenzene with 4-(bromomethyl)phenol in the presence of a base. The reaction proceeds through the formation of an ether linkage between the phenol and the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products include ethers, alcohols, or amines depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- involves its ability to undergo various chemical reactions due to the presence of reactive bromomethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The compound’s interactions with biological molecules may involve similar mechanisms, where it can form covalent bonds with nucleophilic sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2-bis(bromomethyl)-: Similar structure but lacks the phenoxy linkages.
1,4-Bis(bromomethyl)benzene: Similar bromomethyl groups but different substitution pattern on the benzene ring.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains additional functional groups that modify its reactivity and applications.
Uniqueness
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- is unique due to the presence of both bromomethyl and phenoxy groups, which provide a combination of reactivity and structural complexity. This makes it a versatile compound for various applications in organic synthesis and materials science.
Propiedades
Número CAS |
683248-48-8 |
|---|---|
Fórmula molecular |
C22H20Br2O2 |
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
1,2-bis[[4-(bromomethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C22H20Br2O2/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-12H,13-16H2 |
Clave InChI |
DHOLYCORLNLVHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)COC3=CC=C(C=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
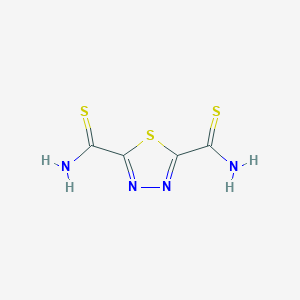
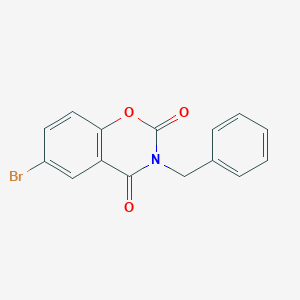
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

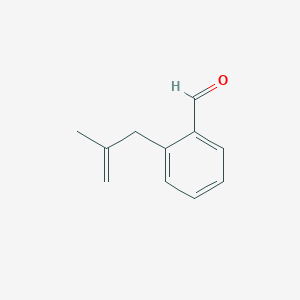
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
